8-Bromoquinoline

Overview

Description

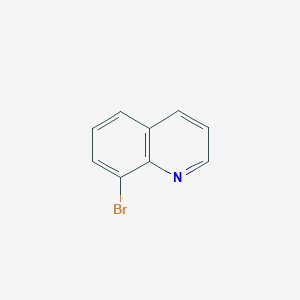

8-Bromoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 8th position of the quinoline ring. This compound is widely used in various industrial processes, including the synthesis of dyes, food colors, pharmaceutical reagents, and pH indicators .

Mechanism of Action

Target of Action

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes

Mode of Action

This compound undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . This suggests that it interacts with its targets through a heteroarylation reaction, leading to the formation of new compounds.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

8-Bromoquinoline interacts with various biomolecules in biochemical reactions. It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives

Cellular Effects

Given its wide use in the synthesis of pharmaceutical reagents , it can be inferred that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with other molecules at the molecular level. It is known to undergo direct heteroarylation reaction with various heteroaromatic compounds . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoquinoline can be synthesized through several methods. One common method involves the bromination of quinoline using N-bromosuccinimide in the presence of a catalyst. The reaction is typically carried out in a solvent such as chloroform at a controlled temperature .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Major Products:

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline carboxylic acids and related compounds.

Scientific Research Applications

8-Bromoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 8-Chloroquinoline

- 8-Aminoquinoline

- 3-Bromoquinoline

- 7-Bromoisoquinoline

Comparison: 8-Bromoquinoline is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical reactivity and properties. Compared to 8-Chloroquinoline, this compound is more reactive in substitution reactions due to the larger atomic size and lower electronegativity of bromine . This makes it a valuable intermediate in organic synthesis.

Biological Activity

8-Bromoquinoline is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, anticancer, and antiviral agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Effective against a range of bacteria, including resistant strains.

- Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.

- Antiviral Effects : Potential for treating viral infections, including recent studies focusing on COVID-19.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A review noted that compounds containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial activity. For instance, one study reported that a hybrid compound derived from this compound showed more potent activity against Staphylococcus aureus than standard antibiotics, with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to 0.125 mg/mL for ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Target Pathogen | MIC (mg/mL) | Comparison Drug | MIC (mg/mL) |

|---|---|---|---|---|

| Hybrid Compound A | Staphylococcus aureus | 0.0625 | Ciprofloxacin | 0.125 |

| Hybrid Compound B | Klebsiella pneumoniae | 0.125 | Amoxicillin | 0.25 |

| Hybrid Compound C | Pseudomonas aeruginosa | 0.5 | Gentamicin | 0.75 |

Anticancer Properties

This compound and its derivatives have shown promise as anticancer agents. Research indicates that these compounds can interfere with tubulin dynamics, thereby inhibiting cancer cell division. A study evaluated various derivatives against multiple cancer cell lines, including drug-resistant strains, revealing that some compounds significantly reduced cell viability and induced apoptosis .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study identified specific modifications to the bromoquinoline structure that enhanced anticancer efficacy. For example, the introduction of electron-withdrawing groups increased the potency against certain cancer types.

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 10 | Tubulin inhibition |

| Compound E | HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| Compound F | A549 (Lung Cancer) | 12 | Cell cycle arrest |

Antiviral Effects

The antiviral potential of this compound has been explored in light of the COVID-19 pandemic. Preliminary findings suggest that derivatives can inhibit viral replication by modulating host cell pathways and enhancing immune responses . Further research is necessary to fully elucidate these mechanisms and develop effective antiviral therapies.

Case Study: Antiviral Screening

A recent screening of various derivatives for antiviral activity against SARS-CoV-2 demonstrated promising results, indicating that modifications to the quinoline structure could enhance efficacy against viral targets.

Properties

IUPAC Name |

8-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWNKSHCLTZKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168009 | |

| Record name | Quinoline, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16567-18-3 | |

| Record name | 8-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016567183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.